(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a furan ring, a pyrrolidine ring, and a pyridine ring with a trifluoromethyl group, making it a molecule of interest for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed through a reductive amination process.
Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.
Coupling with the Furan Ring: The final step involves coupling the furan ring with the previously synthesized intermediate through a Heck reaction, which is a palladium-catalyzed coupling reaction between an alkene and an aryl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its trifluoromethyl group is particularly valuable in the design of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(3-(pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(E)-3-(furan-2-yl)-1-(3-((4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and binding affinity.
Uniqueness
The presence of the trifluoromethyl group in (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one enhances its lipophilicity and metabolic stability, making it a unique compound with potentially superior properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-5-7-21-15(10-12)25-14-6-8-22(11-14)16(23)4-3-13-2-1-9-24-13/h1-5,7,9-10,14H,6,8,11H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWULVWNVYWHZ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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